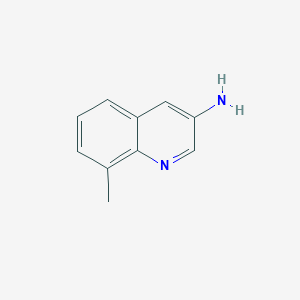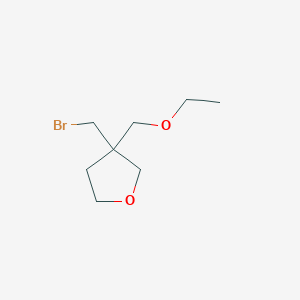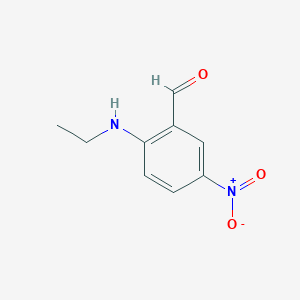
8-Methylquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methylquinolin-3-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is of interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylquinolin-3-amine typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone. Another approach is the Skraup synthesis, which uses aniline and glycerol in the presence of an oxidizing agent like nitrobenzene .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. These methods allow for the precise introduction of functional groups under mild conditions, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
8-Methylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include nitroquinolines, aminoquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
8-Methylquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antimalarial, and anticancer activities, making it a valuable tool in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an antimalarial and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Methylquinolin-3-amine involves its interaction with various molecular targets. For example, its antimalarial activity is attributed to its ability to inhibit heme polymerase, an enzyme crucial for the survival of the malaria parasite. In cancer research, it targets specific signaling pathways, such as the PI3K/AKT/mTOR pathway, leading to apoptosis and inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Quinolinamine: Similar in structure but lacks the methyl group at the 8-position.
2-Methylquinolin-3-amine: Similar but with the methyl group at the 2-position instead of the 8-position.
8-Methylquinoline: Lacks the amine group at the 3-position.
Uniqueness
8-Methylquinolin-3-amine is unique due to the presence of both the methyl group at the 8-position and the amine group at the 3-position. This specific substitution pattern contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propriétés
IUPAC Name |
8-methylquinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-3-2-4-8-5-9(11)6-12-10(7)8/h2-6H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJBTFOWORZSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B13177642.png)



![(2E)-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13177671.png)
![5-Methoxyspiro[2.3]hexan-1-amine](/img/structure/B13177672.png)





![({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13177689.png)

